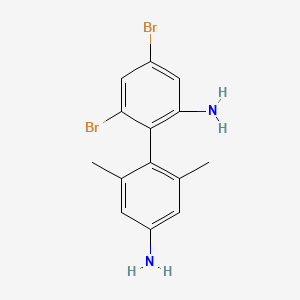
4,6-Dibromo-2',6'-dimethylbiphenyl-2,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine is an organic compound with the molecular formula C14H12Br2N2 This compound is characterized by the presence of two bromine atoms and two amino groups attached to a biphenyl structure, which also contains two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine typically involves the bromination of 2’,6’-dimethylbiphenyl-2,4’-diamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with fewer bromine atoms.
Substitution: Biphenyl derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine can be compared with other similar compounds, such as:
4,4’-Dibromo-2,2’-dinitrobiphenyl: This compound also contains bromine atoms and a biphenyl structure but has nitro groups instead of amino groups.
2,2’-Dibromo-4,4’,5,5’-biphenyltetracarboxylic dianhydride: This compound is used in the production of polyimides for gas separation membranes.
4-Bromo-2,6-dimethylaniline: This compound is used in the preparation of various organic molecules and has applications in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
6311-63-3 |
|---|---|
Formule moléculaire |
C14H14Br2N2 |
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
4-(2-amino-4,6-dibromophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C14H14Br2N2/c1-7-3-10(17)4-8(2)13(7)14-11(16)5-9(15)6-12(14)18/h3-6H,17-18H2,1-2H3 |
Clé InChI |
VYLZRSBPAZKGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=C(C=C(C=C2Br)Br)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



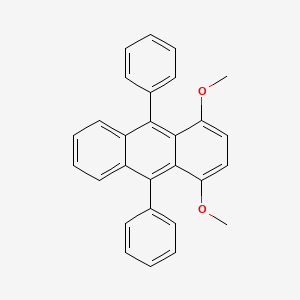
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

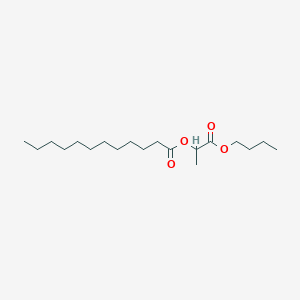



![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
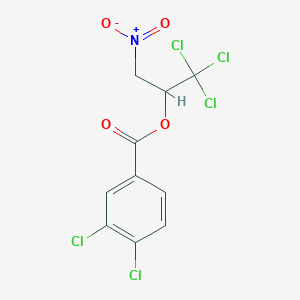

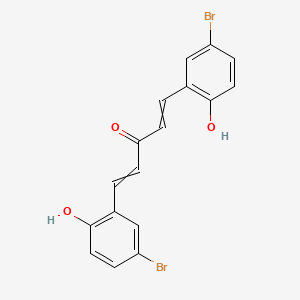
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
